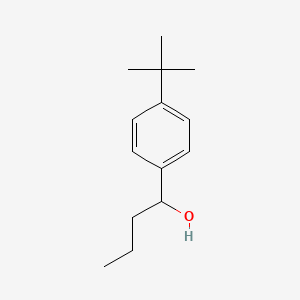

1-(4-tert-Butylphenyl)-1-butanol

Description

1-(4-tert-Butylphenyl)-1-butanol is a tertiary alcohol characterized by a butanol chain substituted with a 4-tert-butylphenyl group. Its alcohol functional group enables participation in hydrogen bonding and typical alcohol reactions (e.g., oxidation, esterification). Comparative analysis with similar compounds highlights its unique physicochemical profile .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXKNOZWHKKECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-1-butanol can be synthesized through several methods, including:

Grignard Reaction: Reacting 4-tert-butylphenyl magnesium bromide with butanal in the presence of anhydrous ether.

Reduction of Ketones: Reducing 4-tert-butylphenyl-1-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced via catalytic hydrogenation of the corresponding ketone, 4-tert-butylphenyl-1-butanone, using a palladium or nickel catalyst under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: Oxidation of the butanol group can yield 4-tert-butylphenyl-1-butanone.

Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Reduction: The compound can be reduced to form 4-tert-butylphenylmethanol.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.

Substitution Reactions: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: 4-tert-Butylphenyl-1-butanone.

Substitution Reactions: Nitro- or bromo-substituted derivatives.

Reduction: 4-tert-Butylphenylmethanol.

Scientific Research Applications

1-(4-tert-Butylphenyl)-1-butanol is utilized in various scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant properties.

Medicine: Investigated for its therapeutic potential in drug development.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-tert-Butylphenyl)-1-butanol exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility: this compound: Likely polar aprotic solvent-soluble (e.g., chloroform, methanol), similar to 1-butanol derivatives . NNAL: High polarity due to nitrosamine and pyridyl groups; excreted as glucuronide conjugates in urine .

- Stability: Tert-butylphenyl derivatives generally exhibit enhanced thermal stability. However, 1-butanol derivatives may degrade under oxidative or hydrolytic conditions, analogous to butyl phosphates producing 1-butanol .

Notes

Contradictions in Data: NNAL’s carcinogenicity is well-documented, but toxicological data for 4-sec-butyl-2,6-di-tert-butylphenol and this compound are absent .

Experimental Challenges: Discrepancies in Henry’s law constants for 1-butanol analogs highlight measurement difficulties for volatile compounds .

Biological Activity

1-(4-tert-Butylphenyl)-1-butanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

- Chemical Formula : C13H18O

- Molecular Weight : 194.29 g/mol

- Structure : The compound features a tert-butyl group attached to a phenyl ring, which is further linked to a butanol moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against certain bacterial strains.

- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Possible benefits in mitigating neurodegenerative conditions.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that certain butanol derivatives possess significant antibacterial activity. While specific data on this compound is limited, it is hypothesized to share similar properties due to structural analogies with other butanol derivatives.

Table 1: Antimicrobial Activity of Related Butanol Compounds

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| n-butanol | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | TBD | Current Study |

| 2-butanol | Pseudomonas aeruginosa | 12 |

Anticancer Activity

Preliminary studies have suggested that compounds with similar structures may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on this compound are necessary to elucidate its exact effects on cancer cells.

Case Study: Anticancer Effects of Related Compounds

A study highlighted the effects of butanol derivatives on cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis. Further research is needed to confirm these effects for this compound specifically.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : Potential interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors that regulate cellular functions.

Neuroprotective Effects

Emerging research indicates that certain butanol derivatives may offer neuroprotective benefits. These effects could be attributed to their ability to reduce oxidative stress and inflammation in neuronal cells.

Table 2: Neuroprotective Effects of Butanol Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.